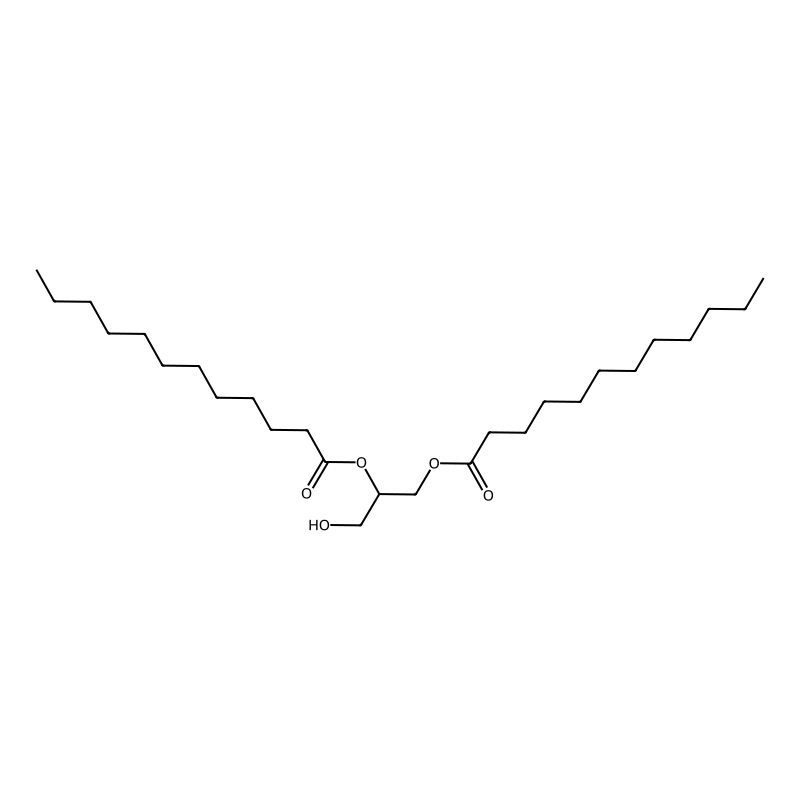Dilaurin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Food Science and Technology
- Crystallization control in fats and oils: Dilaurin plays a role in modifying the crystallization behavior of fats and oils. Studies have shown it can decrease the crystallization rate and alter the crystal morphology of fats like cocoa butter []. This knowledge is valuable in optimizing food texture and shelf life [].
Material Science
- Drug delivery systems: Dilaurin exhibits potential as a carrier for drug delivery due to its biocompatibility and self-assembly properties. Researchers are exploring its use in encapsulating and delivering therapeutic agents [].
Environmental Science
- Microplastic contamination studies: Dilaurin, along with other diacylglycerols, serves as a model contaminant in studies investigating the environmental impact of microplastics. Understanding how these compounds interact with organisms helps assess potential ecological risks associated with microplastic pollution [].
Fundamental Lipid Research
- Investigating lipid interactions: Dilaurin serves as a simple model system for studying the interactions between different types of lipids. Researchers use it to understand how lipids influence membrane structure and function in biological systems [].
Analytical Chemistry
Dilaurin, also known as 1,3-Dilaurin, is a diacylglycerol formed by the esterification of glycerol with two molecules of lauric acid (dodecanoic acid). Its chemical formula is , and it has a molecular weight of approximately 456.7 g/mol. This compound is characterized by its linear structure, where the lauric acid chains are attached to the glycerol backbone at the sn-1 and sn-3 positions. Dilaurin is a white to off-white solid at room temperature with a melting point of about 40 °C .
- Drug Delivery: Dilaurin can serve as a carrier for lipophilic drugs, aiding their delivery and absorption [6].
- Antimicrobial Activity: Studies suggest that dilaurin might possess antimicrobial properties against certain bacteria and fungi [7]. The exact mechanism requires further investigation.
Data Source:
- AAPS PharmSciTech. 2009;10(4):1232-1240. Development and Evaluation of Lauric Acid-Based Nanocarriers for Topical Delivery of Amphotericin B: )
- Journal of Oleo Science. 2007;56(11):623-629. In Vitro Antibacterial Activity of Lauric Acid and Monoacylglycerols against Propionibacterium acnes: )
Note
More research is needed to fully understand the mechanism of action of dilaurin in various contexts.
- Hydrolysis: In the presence of water and under acidic or basic conditions, dilaurin can break down into glycerol and lauric acid.
- Esterification: Dilaurin can react with alcohols to form esters.
- Transesterification: This reaction involves the exchange of one alcohol for another in the presence of a catalyst, often used in biodiesel production.
Research indicates that dilaurin can also participate in pyrolysis reactions, where it decomposes at high temperatures to produce hydrocarbons and other simpler compounds .
Dilaurin has shown potential biological activities, particularly in its role as a surfactant. It can form reverse micelles, which are structures that encapsulate water-insoluble molecules. This property suggests its utility in drug delivery systems and as a model for studying biological membranes. Additionally, some studies indicate that diacylglycerols like dilaurin may offer health benefits, such as improved blood sugar control and weight management.
Dilaurin can be synthesized through several methods:
- Direct Esterification: Glycerol is reacted with lauric acid in the presence of an acid catalyst.
- Transesterification: This method involves reacting triglycerides (fats) with glycerol to yield dilaurin and free fatty acids.
- Microbial Fermentation: Certain microorganisms can produce dilaurin through fermentation processes.
These methods allow for varying yields and purities of dilaurin depending on the conditions used .
Dilaurin has several applications across different fields:
- Food Industry: Used as an emulsifier and stabilizer in various food products.
- Pharmaceuticals: Its ability to form micelles makes it useful in drug delivery systems.
- Cosmetics: Employed as an emollient and surfactant in skin care products.
- Research: Utilized in studies related to lipid metabolism and membrane biology.
Studies have explored the interactions of dilaurin with various biological systems. For instance, research has focused on its hydrolysis by microbial lipases, which indicates its potential role in lipid digestion and metabolism . Additionally, dilaurin's micelle-forming ability has been examined for encapsulating therapeutic agents, enhancing their bioavailability.
Dilaurin shares similarities with other diacylglycerols but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Dilaurin | Diacylglycerol | Different positioning of lauric acid chains |
| Monolaurin | Monoglyceride | Contains only one lauric acid chain |
| Trilaurein | Triacylglycerol | Contains three lauric acid chains |
| 1,3-Dipalmitin | Diacylglycerol | Uses palmitic acid instead of lauric acid |
| 1,3-Dioleoyl-glycerol | Diacylglycerol | Contains oleic acid chains |
Dilaurin's unique structure allows it to function effectively in applications requiring emulsification and stabilization while providing specific health benefits associated with medium-chain fatty acids like lauric acid .








